molecular formula C10H10F3NO3 B189129 Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate CAS No. 6798-33-0

Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate

Cat. No. B189129
CAS RN: 6798-33-0
M. Wt: 249.19 g/mol
InChI Key: HXWXCYLZKBKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate, also known as TFMCB, is a chemical compound that has gained attention in the scientific community due to its potential use as a reagent for the synthesis of various organic compounds. TFMCB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism Of Action

The mechanism of action of Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate involves the formation of a protective group for hydroxyl groups. The carbamate group in Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate reacts with the hydroxyl group of the target molecule to form a stable urethane linkage. This protects the hydroxyl group from further reactions and allows for selective functionalization of other parts of the molecule.

Biochemical And Physiological Effects

Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate has not been extensively studied for its biochemical and physiological effects. However, it is known that Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate is non-toxic and has low reactivity towards biological molecules. This makes it a suitable reagent for use in organic synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate in lab experiments include its high yield and selectivity for protecting hydroxyl groups. Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate is also easy to handle and store. The limitations of using Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

For the use of Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate include its application in the synthesis of new organic compounds, particularly in the pharmaceutical industry. Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate can also be modified to improve its reactivity and selectivity towards specific functional groups. Further studies can be carried out to investigate the biochemical and physiological effects of Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate and its derivatives.

Synthesis Methods

The synthesis of Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate involves the reaction between benzyl carbamate and trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The reaction mixture is then washed with water and dried to obtain Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate in high yield.

Scientific Research Applications

Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate has found extensive use in organic synthesis as a reagent for the protection of hydroxyl groups. It is used in the synthesis of various organic compounds such as peptides, esters, and amides. Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate has also been used in the synthesis of non-nucleoside reverse transcriptase inhibitors, which are used in the treatment of HIV.

properties

IUPAC Name

benzyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)8(15)14-9(16)17-6-7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWXCYLZKBKLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160709
Record name Carbamic acid, (2,2,2-trifluoro-1-hydroxyethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate

CAS RN

6798-33-0
Record name Carbamic acid, (2,2,2-trifluoro-1-hydroxyethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6798-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, (2,2,2-trifluoro-1-hydroxyethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (2,2,2-trifluoro-1-hydroxyethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.